Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H20N2O4S2 and its molecular weight is 392.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Activities
Thiophene derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. In a study by Raghavendra et al. (2016), ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds were screened for in vitro antimicrobial activity, showing excellent antibacterial and antifungal properties. Additionally, some of these compounds manifested profound antioxidant potential, indicating their potential use in pharmaceutical applications targeting oxidative stress-related diseases and microbial infections (Raghavendra et al., 2016).
Antiproliferative Activity and Tumor Cell Selectivity
Thiophene derivatives have also been investigated for their antiproliferative activity against various tumor cell lines. A study by Thomas et al. (2017) on 5-alkyl-2-amino-3-methylcarboxylate thiophenes demonstrated pronounced anti-proliferative activity and tumor cell selectivity, especially against T-lymphoma, prostate, kidney, and hepatoma tumor cells. These findings suggest the potential application of thiophene derivatives in cancer therapy, particularly in targeting specific tumor cell types with minimal impact on healthy cells (Thomas et al., 2017).
Corrosion Inhibition
Another significant application of thiophene derivatives is in the field of corrosion inhibition. Saranya et al. (2020) synthesized pyran derivatives, including ethyl 2-amino-4-(4-methoxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, and investigated their efficacy in mitigating the corrosion of mild steel in sulfuric acid solution. These compounds showed high inhibition efficiency and acted as mixed-type inhibitors, suggesting their potential use in protecting metal surfaces from corrosive environments (Saranya et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could include a variety of enzymes, receptors, or other proteins.
Biochemical Pathways
The compound could potentially affect a variety of biochemical pathways depending on its target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance the activity of that pathway .
Properties
IUPAC Name |
ethyl 2-[(4-methoxybenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-5-24-17(22)14-10(2)11(3)26-16(14)20-18(25)19-15(21)12-6-8-13(23-4)9-7-12/h6-9H,5H2,1-4H3,(H2,19,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXPGFKTFZXOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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